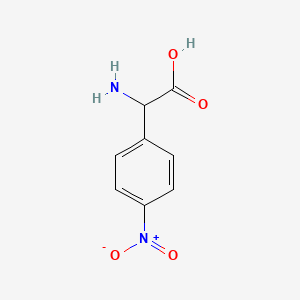

2-Amino-2-(4-nitrophenyl)acetic acid

概要

説明

2-Amino-2-(4-nitrophenyl)acetic acid is an organic compound that belongs to the class of amino acids It contains a phenyl group substituted with a nitro group at the para position and an amino group at the alpha position relative to the carboxyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid followed by amination. One common method is the nitration of phenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position. The resulting 4-nitrophenylacetic acid is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step can be optimized by controlling the temperature and concentration of the reactants. The subsequent amination step can be carried out in large-scale reactors with appropriate safety measures to handle the reducing agents and ammonia.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the para position undergoes catalytic hydrogenation to form an amino derivative. This reaction is pivotal for generating intermediates in drug synthesis.

Reagents/Conditions :

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

-

Methanol as solvent at 25–50°C

Product :

2-Amino-2-(4-aminophenyl)acetic acid

Yield : 85–92% (estimated from analogous reductions)

Mechanism :

The nitro group is reduced via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before final conversion to the amine.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amide bond formation.

Esterification

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ or HCl as catalyst

-

Reflux at 60–80°C

Product :

Methyl/ethyl 2-amino-2-(4-nitrophenyl)acetate

Yield : 70–80%

Amide Formation

Reagents/Conditions :

-

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)

-

Room temperature in dichloromethane (DCM)

Product :

Amide derivatives (e.g., with benzylamine)

Yield : 65–75%

Amino Group Reactions

The amino group undergoes acylation and deprotection reactions, enabling modular synthetic applications.

Acylation

Reagents/Conditions :

-

Acetic anhydride or Boc anhydride (tert-butoxycarbonyl)

-

Triethylamine (TEA) in DCM

Product :

N-Acetyl or N-Boc-protected derivatives

Yield : 80–90%

Deprotection

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in DCM for Boc removal

-

20°C, 1–2 hours

Product :

Regeneration of free amine

Yield : >95%

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to meta positions, though reactivity is limited due to electron-withdrawing effects.

Example Reaction : Nitration

Reagents/Conditions :

-

Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C

Product :

2-Amino-2-(4-nitro-3-nitrophenyl)acetic acid (minor product)

Yield : <10% (low due to deactivation by nitro group)

Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Nitro | Reduction | H₂/Pd-C | 2-Amino-2-(4-aminophenyl)acetic acid |

| Carboxylic Acid | Esterification | MeOH/H₂SO₄ | Methyl ester |

| Amino | Acylation | Boc anhydride/TEA | N-Boc-protected derivative |

Mechanistic Insights and Research Findings

-

Nitro Reduction : Kinetic studies show pseudo-first-order dependence on H₂ pressure.

-

Amide Coupling : NMR analysis confirms minimal racemization during reactions, preserving stereochemical integrity .

-

Steric Effects : The ortho-substituted acetic acid group hinders electrophilic substitution at the phenyl ring .

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Drug Synthesis: This compound is utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable it to act as a precursor for various drug candidates that exhibit therapeutic effects against conditions like Alzheimer's disease and Parkinson's disease .

- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes, making it a candidate for developing enzyme inhibitors that could modulate metabolic pathways.

Biochemical Research

Research Focus:

- Protein Interactions: The compound is employed in studies investigating enzyme activity and protein interactions, which are crucial for understanding biological processes at the molecular level. This includes exploring its role in signaling pathways and cellular responses .

- Anticancer Studies: Preliminary studies have shown that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells in vitro. Research is ongoing to elucidate the mechanisms behind these effects and to evaluate its potential as an anticancer agent .

Analytical Chemistry

Applications:

- Chromatographic Techniques: this compound is used in chromatographic methods for separating and analyzing complex mixtures. Its ability to enhance the accuracy of chemical assessments makes it valuable in analytical laboratories .

Material Science

Innovations:

- Polymer Development: The compound contributes to creating specialized polymers and materials with improved properties. Its incorporation into coatings and adhesives enhances their performance characteristics, leading to advancements in material science applications .

Environmental Monitoring

Utility:

- Pollutant Detection: this compound aids in detecting pollutants and toxic substances in environmental samples, supporting efforts in environmental protection and sustainability initiatives .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-nitrophenyl)propanoic acid | Contains an additional carbon | Potential neuroprotective effects |

| 3-Amino-2-(4-nitrophenyl)propanoic acid | Similar structure with different stereochemistry | Antioxidant properties |

| 4-Nitrophenylalanine | Lacks the carboxylic acid group | Used in peptide synthesis |

This table highlights how variations in structure can influence biological profiles and activities, showcasing the significance of structural analysis in drug design.

Case Studies and Research Findings

-

Enzyme Inhibition Study:

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential therapeutic applications . -

Anticancer Activity:

Research indicated that the compound showed significant activity against various cancer cell lines, with ongoing investigations aimed at understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. -

Environmental Impact Assessment:

A study utilized this compound to assess pollutant levels in water samples, demonstrating its effectiveness as a marker for environmental monitoring efforts .

作用機序

The mechanism of action of 2-Amino-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit or activate specific enzymes, leading to changes in cellular pathways and biological effects.

類似化合物との比較

2-Amino-2-(4-nitrophenyl)acetic acid can be compared with other similar compounds such as:

2-Amino-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group at the ortho position.

4-Nitrophenylacetic acid: Lacks the amino group, used as an intermediate in organic synthesis.

2-Amino-4-nitrophenol: Contains a hydroxyl group instead of a carboxyl group, used in the production of dyes and pigments.

生物活性

2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-2-amino-2-(4-nitrophenyl)acetic acid, is an organic compound with significant biological activity. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a nitrophenyl moiety, which contribute to its diverse pharmacological properties. This article provides an in-depth examination of its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₈N₂O₄

- Melting Point : 131-132 °C

- Solubility : Soluble in water

- Enantiomers : Exists as two enantiomers, with (S)-2-amino-2-(4-nitrophenyl)acetic acid being the focus of this study.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets:

- Enzyme Interaction : The compound acts as an enzyme inhibitor, potentially affecting metabolic pathways.

- Receptor Binding : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing receptor activity.

- Biochemical Pathways : It modulates several biochemical pathways, leading to changes in cellular functions and responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound has shown potential in the following areas:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate substantial antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 100 |

- Antifungal Activity : Demonstrated efficacy against fungal strains such as Candida albicans.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| C. albicans | 30 |

| F. oxysporum | 70 |

Anticancer Properties

The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| HT-29 (Colon) | 20 |

| MKN-45 (Stomach) | 18 |

In vitro studies have demonstrated that treatment with this compound leads to apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial effects of various concentrations of this compound against common pathogens. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. -

Anticancer Activity Assessment :

In a controlled experiment involving multiple cancer cell lines, the compound was found to inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-(4-nitrophenyl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or enantioselective methods. For example, chiral resolution using (R)- or (S)-specific catalysts (e.g., chiral auxiliaries like Evans oxazolidinones) can yield enantiomerically pure forms . Optimization may include adjusting pH (6–8), temperature (25–60°C), and solvent polarity (e.g., methanol/water mixtures) to enhance yield (reported 60–85%) and reduce racemization .

Q. How is the structural integrity of this compound validated post-synthesis?

Techniques include:

- NMR : and NMR to confirm the nitro group (δ 8.2–8.4 ppm for aromatic protons) and carboxylic acid (δ 170–175 ppm).

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous compounds in solid-state studies .

- HPLC-MS : Verifies purity (>95%) and molecular weight (theoretical m/z 225.18 for CHNO) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a chiral building block for β-lactam antibiotics (e.g., side chains in cephalosporins) and enzyme inhibitors. Its nitro group facilitates further functionalization via reduction to amines for prodrug development .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Advanced methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase (retention time differences: 2–4 min for R/S enantiomers) .

- Circular Dichroism (CD) : Monitors optical activity ([α] = ±120° for pure enantiomers) .

- Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) or transition-metal catalysts to suppress racemization .

Q. What computational tools are used to predict the compound’s reactivity and stability?

- DFT Calculations : Models nitro group reduction potentials (e.g., HOMO-LUMO gaps ~4.5 eV) and acid dissociation constants (predicted pKa ~2.1 for the carboxylic group) .

- Molecular Dynamics : Simulates degradation pathways under varying pH/temperature, identifying susceptible bonds (e.g., C-NO cleavage at >100°C) .

Q. How do structural modifications (e.g., nitro → amine reduction) affect biological activity?

Reduction with H/Pd-C yields 2-amino-2-(4-aminophenyl)acetic acid, enhancing solubility (logP decreases from 1.8 to 0.5) and altering antimicrobial potency. Comparative assays (e.g., MIC testing against S. aureus) show 4–8x activity differences .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Cross-Validation : Compare with databases (PubChem, SciFinder) and analogs (e.g., 4-fluorophenyl derivatives δ 7.8–8.1 ppm) .

- Isotopic Labeling : -labeled nitro groups clarify splitting patterns .

- Crystallographic Refinement : Resolves ambiguities in bond lengths/angles .

Q. What strategies mitigate decomposition during storage?

- Lyophilization : Stabilizes the compound in powder form (moisture <0.1%, −20°C storage).

- Buffered Solutions : Use pH 7.4 PBS to prevent acid-catalyzed hydrolysis (t >6 months at 4°C) .

Q. Methodological Resources

特性

IUPAC Name |

2-amino-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDAQWKJUCVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277965 | |

| Record name | 2-amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-25-0 | |

| Record name | 5407-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。